Cas no 5331-93-1 (2,4-dichloro-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one)
2,4-dichloro-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dichloro-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one
- 3,5-Dichlor-2,6-dimethyl-4-methoxy-pyridin
- 3,5-dichloro-4-methoxy-2,6-dimethyl-pyridine
- AC1LCZXI
- 3,5-Dichlor-2-hydroxy-benzaldehyd-oxim
- Pyridine, 3,5-dichloro-4-methoxy-2,6-dimethyl-
- 3,5-Dichlor-2-hydroxy-benzaldoxim
- 3,5-dichloro-2-hydroxy-benzaldehyde-oxime
- 3,5-Dichlor-2,6-dimethyl-4-methoxy-pyridin; 3,5-dichloro-4-methoxy-2,6-dimethyl-pyridine; AC1LCZXI; 3,5-Dichlor-2-hydroxy-benzaldehyd-oxim; Pyridine, 3,5-dichloro-4-methoxy-2,6-dimethyl-; 3,5-Dichlor-2-hydroxy-benzaldoxim; 3,5-dichloro-2-hydroxy-benzaldehyde-oxime;
- AKOS027385214
- STL508165
- Benzaldehyde,5-dichloro-2-hydroxy-, oxime
- 5331-93-1
- 2,4-dichloro-6-[(E)-(hydroxyimino)methyl]phenol
- Salicylaldehyde,5-dichloro-, oxime
- NSC-3936
- SCHEMBL6450098
- 2,4-dichloro-6-[(E)-hydroxyiminomethyl]phenol
- NSC3936
- 3,5-dichloro-2-hydroxybenzaldehyde oxime
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- Inchi: 1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+
- InChI Key: SHGLQTKOGKFLAS-XCVCLJGOSA-N
- SMILES: ClC1=CC(=CC(/C=N/O)=C1O)Cl
Computed Properties
- Exact Mass: 204.96985
- Monoisotopic Mass: 204.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.57
- Boiling Point: 257.6°C at 760 mmHg
- Flash Point: 109.6°C
- Refractive Index: 1.626
- PSA: 49.33
- LogP: 2.50710
2,4-dichloro-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626647-1g |
(E)-3,5-dichloro-2-hydroxybenzaldehyde oxime |
5331-93-1 | 98% | 1g |
¥8206.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626647-5g |
(E)-3,5-dichloro-2-hydroxybenzaldehyde oxime |
5331-93-1 | 98% | 5g |
¥23299.00 | 2024-05-10 |
2,4-dichloro-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2,4-dichloro-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one
Introduction to 2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one (CAS No. 5331-93-1)
2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one (CAS No. 5331-93-1) is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique molecular structure, characterized by a cyclohexadienone core with chloro and hydroxyamino substituents, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug development and material science.
The structural motif of 2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one consists of a cyclohexa-2,4-dienone ring system substituted with two chlorine atoms at the 2 and 4 positions, and a hydroxyamino group attached to the 6-position through a methylene bridge. This configuration imparts unique reactivity, making it a valuable building block for constructing more complex molecules. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyamino) groups allows for selective functionalization at multiple sites, enabling the synthesis of diverse derivatives.
In recent years, there has been growing interest in exploring the pharmacological properties of 2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one and its derivatives. Researchers have been investigating its potential as a precursor for developing novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has sparked further investigation into its role in modulating immune responses and potentially treating chronic inflammatory conditions.
The compound's reactivity also makes it useful in material science applications. The cyclohexadienone core can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. These polymers may find applications in coatings, adhesives, and specialty materials where specific mechanical or chemical properties are required. Additionally, the chlorine substituents provide handles for further functionalization, allowing for the creation of hybrid materials that combine the advantages of different chemical frameworks.
Recent advancements in synthetic methodologies have enhanced the accessibility of 2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one, facilitating its use in large-scale production and industrial applications. Techniques such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions have been optimized to improve yields and purity. These improvements have not only reduced costs but also opened up new possibilities for incorporating this compound into commercial products.
The potential of 2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one extends beyond pharmaceuticals and materials science. Its unique structural features make it a valuable tool for studying fundamental chemical reactions and mechanisms. Researchers are leveraging computational methods to predict how this compound behaves under different conditions, providing insights that can guide experimental design. These computational studies are complemented by experimental efforts to validate theoretical predictions and uncover new synthetic pathways.
As our understanding of molecular interactions continues to evolve, the importance of intermediates like 2,4-dichloro-6-[(hydroxyamino)methylidene)cyclohexa-2,4-dien-1-one will only grow. The ability to precisely control its structure and reactivity allows chemists to design molecules with specific functions tailored to meet societal needs. Whether it is developing new medicines or creating advanced materials, this compound represents a cornerstone of modern chemical innovation.
In conclusion,2,4-dichloro-6-[((hydroxyamino)methylidene)cyclohexa - 2 , 4 - dien - 1 - one (CAS No . 5331 - 93 - 1 ) is a multifaceted compound with significant potential across multiple disciplines . Its unique structural features , coupled with recent advancements in synthetic chemistry , position it as a key player in future research and development efforts . As scientists continue to explore its capabilities , we can expect to see even more innovative applications emerge from this remarkable molecule .
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